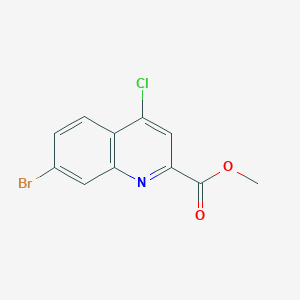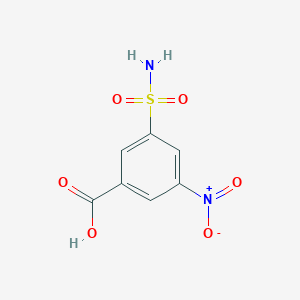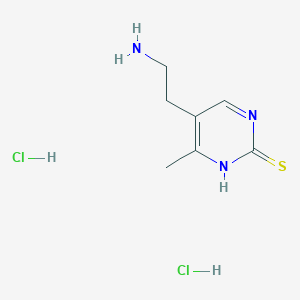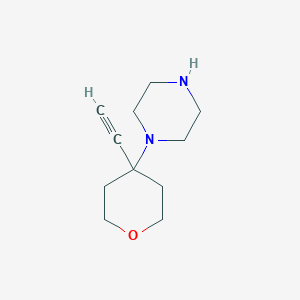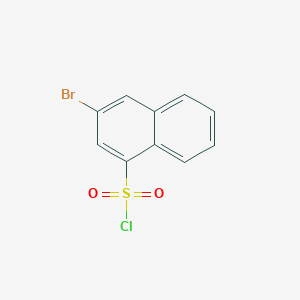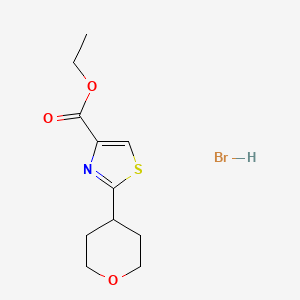
Ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide is a complex organic compound that features a thiazole ring, an oxane moiety, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions.
The oxane moiety can be introduced via a nucleophilic substitution reaction, where an appropriate oxane derivative reacts with the thiazole intermediate. The final step involves esterification to introduce the ethyl ester group, followed by the addition of hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which may affect the ester group.
Substitution: Nucleophilic substitution reactions can occur at the oxane moiety or the thiazole ring, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the ester group could produce the corresponding alcohol.
Aplicaciones Científicas De Investigación
Ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The oxane moiety may enhance the compound’s solubility and bioavailability, while the ethyl ester group can be hydrolyzed to release the active thiazole derivative.
Comparación Con Compuestos Similares
Ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide can be compared with other thiazole derivatives, such as:
Thiazole-4-carboxylic acid: Lacks the oxane and ethyl ester groups, making it less complex.
Ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate: Similar structure but without the hydrobromide salt, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H16BrNO3S |
|---|---|
Peso molecular |
322.22 g/mol |
Nombre IUPAC |
ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate;hydrobromide |
InChI |
InChI=1S/C11H15NO3S.BrH/c1-2-15-11(13)9-7-16-10(12-9)8-3-5-14-6-4-8;/h7-8H,2-6H2,1H3;1H |
Clave InChI |
UWNXYJFNLHJWMR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CSC(=N1)C2CCOCC2.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



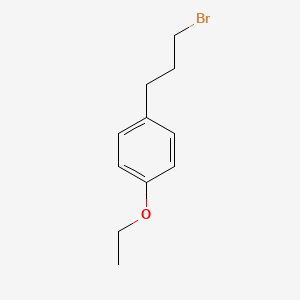

![3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine](/img/structure/B13514835.png)
![3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoicacidhydrochloride](/img/structure/B13514838.png)
![2-(Azetidin-3-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B13514844.png)

![1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride](/img/structure/B13514850.png)
